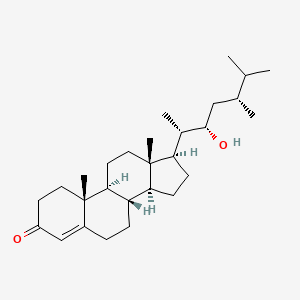

(22S)-22-hydroxycampest-4-en-3-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C28H46O2 |

|---|---|

Molecular Weight |

414.7 g/mol |

IUPAC Name |

(8S,9S,10R,13S,14S,17R)-17-[(2S,3S,5R)-3-hydroxy-5,6-dimethylheptan-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C28H46O2/c1-17(2)18(3)15-26(30)19(4)23-9-10-24-22-8-7-20-16-21(29)11-13-27(20,5)25(22)12-14-28(23,24)6/h16-19,22-26,30H,7-15H2,1-6H3/t18-,19+,22+,23-,24+,25+,26+,27+,28-/m1/s1 |

InChI Key |

FMFAICDKESPFNH-NQMBQAPESA-N |

Isomeric SMILES |

C[C@H](C[C@@H]([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O)C(C)C |

Canonical SMILES |

CC(C)C(C)CC(C(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O |

Origin of Product |

United States |

Biosynthetic Pathways of 22s 22 Hydroxycampest 4 En 3 One

Early C-22 Hydroxylation Pathway: The Main Route for (22S)-22-hydroxycampest-4-en-3-one Formation

The predominant pathway for the synthesis of this compound is the early C-22 hydroxylation pathway. This route is characterized by the hydroxylation of the sterol side chain at the C-22 position early in the biosynthetic sequence and is independent of campestanol (B1668247). researchgate.net

Precursor Compounds and Initial Transformations

The biosynthesis begins with campesterol (B1663852), a common plant sterol. researchgate.net Campesterol serves as the primary precursor for the C28-brassinosteroid pathway. researchgate.netfrontiersin.org The initial steps involve a series of modifications to the campesterol molecule. Metabolic studies have established the conversion of campesterol to campest-4-en-3-one (B1243875). nih.gov This transformation is a key initial step that prepares the molecule for subsequent enzymatic reactions.

Enzymatic Steps Leading to (22S)-22-hydroxycampesterol

A critical step in this pathway is the C-22 hydroxylation of a campesterol-derived intermediate. The enzyme DWF4, a cytochrome P450 monooxygenase (CYP90B1), catalyzes the hydroxylation at the C-22 position. researchgate.net This enzymatic reaction leads to the formation of (22S)-22-hydroxycampesterol. nih.govebi.ac.uk The DWF4 enzyme shows a preference for campesterol as its substrate, making this early C-22 hydroxylation a dominant route in plants like Arabidopsis thaliana. nih.gov

Direct Conversion of (22S)-22-hydroxycampesterol to this compound

Following its formation, (22S)-22-hydroxycampesterol is directly converted to this compound. nih.gov This conversion is a significant step in the pathway, yielding the target compound which is further metabolized to produce biologically active brassinosteroids. nih.gov

Alternative and Minor Biosynthetic Routes to this compound

While the early C-22 hydroxylation pathway is the main route, alternative pathways also contribute to the biosynthesis of this compound, albeit to a lesser extent.

Consideration of Campest-4-en-3-one as a Precursor

Campest-4-en-3-one, an intermediate in the campestanol-dependent pathway, can also serve as a precursor. nih.gov In this alternative route, campest-4-en-3-one can be hydroxylated at the C-22 position to form this compound. This highlights the interconnectedness of the different brassinosteroid biosynthetic pathways.

Enzymology of 22s 22 Hydroxycampest 4 En 3 One Formation and Metabolism

Cytochrome P450 Monooxygenases Catalyzing (22S)-22-hydroxycampest-4-en-3-one Synthesis

The biosynthesis of this compound is a critical step within the broader brassinosteroid (BR) metabolic pathway. kcl.ac.uknih.gov This process is orchestrated by members of the cytochrome P450 (CYP) superfamily, specifically enzymes belonging to the CYP90 family. ed.ac.uk These enzymes catalyze essential oxidative reactions that modify the core sterol structure, leading to the production of biologically active hormones. nih.govmpg.de The formation of this compound from its precursor, (22S)-22-hydroxycampesterol, is a key reaction catalyzed by the C-3 oxidase, CYP90A1/CPD. kcl.ac.uknih.govnih.gov

Functional Characterization of CYP90A1/CPD as a C-3 Oxidase

Initially, CYP90A1, also known as CONSTITUTIVE PHOTOMORPHOGENESIS AND DWARFISM (CPD), was proposed to function as a C-23 hydroxylase in the brassinosteroid biosynthetic pathway. nih.govnih.govmpg.de However, subsequent genetic and biochemical analyses have definitively re-characterized its role. kcl.ac.uknih.govomicsdi.org It is now established that CYP90A1/CPD functions as a C-3 oxidase. kcl.ac.uknih.govlabby.jp This was demonstrated through studies showing that mutations in the cpd gene lead to an arrest in BR synthesis at a point before the DET2-mediated 5α-reduction step. kcl.ac.uknih.govomicsdi.org Furthermore, overexpression of the C-23 hydroxylase CYP90C1 could not rescue the dwarf phenotype of the cpd mutant, indicating a different enzymatic function for CYP90A1. kcl.ac.uknih.govomicsdi.org Direct biochemical assays using heterologously expressed CYP90A1/CPD protein confirmed that it does not perform C-23 hydroxylation but instead catalyzes the oxidation of the 3β-hydroxyl group of early BR intermediates to form 3-dehydro derivatives. nih.gov This C-3 oxidation is crucial for the continuation of the BR biosynthetic pathway, specifically the campestanol-independent route. kcl.ac.uknih.gov

The enzymatic activity of CYP90A1/CPD is directed towards specific 3β-hydroxylated intermediates in the brassinosteroid pathway. nih.gov Research has shown that CYP90A1/CPD catalyzes the C-3 oxidation of several early BR intermediates. kcl.ac.uknih.gov Its primary substrates include (22S)-22-hydroxycampesterol (22-OHCR) and (22R,23R)-22,23-dihydroxycampesterol (22,23-diOHCR), converting them into this compound and (22R,23R)-22,23-dihydroxy-4-en-3-one, respectively. nih.gov The enzyme also displays activity towards 6-deoxocathasterone (B1256893) (6-deoxoCT) and 6-deoxoteasterone (B1247444) (6-deoxoTE). kcl.ac.uknih.govnih.gov

A key aspect of CYP90A1/CPD's substrate recognition is the presence of a hydroxyl group on the sterol side chain, particularly at the C-22 position. nih.gov The enzyme does not recognize campesterol (B1663852), which lacks a side-chain hydroxyl group, as a substrate. nih.gov It is also specific for 3β-hydroxy steroids and does not act on 3α-hydroxy steroids like 3-epi-6-deoxoCT. nih.gov The proposed reaction mechanism involves the direct oxidation of the C-3 carbon by the P450 enzyme, which introduces an oxygen atom to form a gem-diol intermediate. nih.gov This intermediate is then spontaneously dehydrated to produce the final 3-oxo group. nih.gov

| Substrate | Product | Relative Activity (%) |

|---|---|---|

| (22S)-22-hydroxycampesterol (22-OHCR) | This compound | 100 |

| 6-deoxocathasterone (6-deoxoCT) | 6-deoxo-3-dehydroteasterone | 33.2 |

| 6-deoxoteasterone (6-deoxoTE) | 6-deoxocastasterone | 18.6 |

| (22R,23R)-22,23-dihydroxycampesterol (22,23-diOHCR) | (22R,23R)-22,23-dihydroxycampest-4-en-3-one | 10.6 |

Data derived from in vitro assays with heterologously expressed CYP90A1/CPD at a substrate concentration of 20 μM. nih.gov

Kinetic studies provide quantitative insight into the efficiency and preference of CYP90A1/CPD for its substrates. The analysis reveals a clear preference for substrates that are hydroxylated at the C-22 position over those that are dihydroxylated at C-22 and C-23. nih.gov When comparing the kinetics for (22S)-22-hydroxycampesterol (22-OHCR) and (22R,23R)-22,23-dihydroxycampesterol (22,23-diOHCR), the enzyme shows a significantly higher affinity and turnover rate for 22-OHCR. nih.gov The Michaelis constant (K_m) for 22-OHCR is 5.3 times lower, and the catalytic rate (k_cat) is 22.6 times higher than for 22,23-diOHCR. nih.gov This results in a 13-fold greater catalytic efficiency (k_cat/K_m) for 22-OHCR, highlighting it as the preferred substrate and reinforcing the primary role of the campestanol-independent pathway in brassinosteroid biosynthesis. kcl.ac.uknih.govnih.gov

| Substrate | K_m (μM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹·μM⁻¹) |

|---|---|---|---|

| (22S)-22-hydroxycampesterol (22-OHCR) | 2.1 ± 0.2 | 0.181 ± 0.005 | 0.086 |

| (22R,23R)-22,23-dihydroxycampesterol (22,23-diOHCR) | 11.2 ± 1.1 | 0.008 ± 0.0003 | 0.007 |

Kinetic parameters determined from heterologously expressed CYP90A1/CPD in a baculovirus-insect cell system. nih.gov

Role of CYP90B1 (DWF4) in Precursor (22S)-22-hydroxycampesterol Formation

The synthesis of this compound is dependent on the availability of its direct precursor, (22S)-22-hydroxycampesterol. The formation of this precursor is catalyzed by another crucial cytochrome P450 enzyme, CYP90B1, also known as DWARF4 (DWF4). nih.govresearchgate.net This enzyme performs the initial hydroxylation on the sterol side chain, a pivotal step that commits the substrate to the brassinosteroid biosynthetic pathway. nih.gov

CYP90B1 (DWF4) is a steroid C-22 hydroxylase. researchgate.netnih.govresearchgate.net Its primary function is to catalyze the stereoselective introduction of a hydroxyl group at the C-22 position of various plant sterols. nih.govnih.gov In vitro assays using recombinant CYP90B1 have confirmed its ability to convert campestanol (B1668247) (CN) to 6-deoxocathasterone and, more significantly, campesterol (CR) to (22S)-22-hydroxycampesterol. mpg.denih.govnih.gov

The enzyme exhibits distinct substrate specificity. Studies have shown that CYP90B1 prefers sterols with a double bond at the C-5 position (sterols) over their saturated counterparts (stanols). nih.gov The catalytic efficiency (k_cat/K_m) of CYP90B1 for campesterol is 325 times greater than for campestanol. nih.gov This finding suggests that in plants, where campesterol is more abundant, the main route for BR biosynthesis involves the C-22 hydroxylation of campesterol before the C-5α reduction step. nih.gov CYP90B1 can also hydroxylate a range of C27, C28, and C29 sterols. Cholesterol (a C27 sterol) is the most efficiently processed substrate, followed by campesterol (a C28 sterol), while sitosterol (B1666911) (a C29 sterol) is a poor substrate. nih.gov This substrate preference may explain the relative abundance of different brassinosteroid types in plants. nih.gov

Regulation of 22s 22 Hydroxycampest 4 En 3 One Biosynthesis and Metabolism

Transcriptional and Post-Transcriptional Regulation of Biosynthetic Genes

The synthesis of (22S)-22-hydroxycampest-4-en-3-one is a step within the larger brassinosteroid biosynthetic pathway. The genes encoding the enzymes of this pathway are subject to intricate transcriptional and post-transcriptional regulation.

The expression of the CYP90A1 gene, also known as CONSTITUTIVE PHOTOMORPHOGENESIS AND DWARFISM (CPD), is a key regulatory point in brassinosteroid biosynthesis. The enzyme it encodes, CYP90A1/CPD, was initially thought to be a C-23 hydroxylase but has since been shown to catalyze the C-3 oxidation of upstream intermediates. The transcriptional activity of CPD is under dual control by both light and the plant's internal circadian clock. nih.govcapes.gov.brnih.gov

Studies using transgenic plants with CPD promoter-luciferase reporter constructs have demonstrated that CPD expression follows a diurnal rhythm, with a notable increase in transcript levels at the onset of light and a sharp decrease in the dark. nih.govresearchgate.net This light-dependent regulation is primarily mediated by the phytochrome (B1172217) signaling pathway. nih.govnih.gov In phytochrome-deficient mutants, the expression of CPD is severely diminished. nih.govnih.gov

Furthermore, under constant light conditions, the expression of CPD continues to oscillate, indicating control by an endogenous circadian clock. nih.govresearchgate.net The circadian rhythm of CPD expression is maintained even in brassinosteroid-insensitive mutants, suggesting that this level of control is independent of hormonal feedback loops. nih.govcapes.gov.brnih.gov The peak of this circadian expression typically occurs in the middle of the subjective night. nih.gov

Table 1: Regulation of CYP90A1/CPD Gene Expression

| Regulatory Factor | Effect on CYP90A1/CPD Expression | Key Findings |

| Light | Positive | Expression increases at lights-on and decreases at lights-off. This regulation is primarily mediated by phytochrome signaling. nih.govnih.gov |

| Circadian Clock | Rhythmic | Expression oscillates with a circadian rhythm, peaking in the subjective night, even in constant light. nih.govresearchgate.net |

| Brassinosteroids | Negative (Feedback) | High levels of bioactive brassinosteroids repress CPD transcription. nih.govfrontiersin.orgmpg.de |

The brassinosteroid pathway is subject to a classic negative feedback loop, where the final bioactive products, such as brassinolide (B613842), inhibit the transcription of key biosynthetic genes, including CPD and DWF4. nih.govfrontiersin.orgtandfonline.com This feedback regulation is crucial for maintaining hormonal homeostasis.

When brassinosteroid levels are high, the signaling pathway is activated, leading to the accumulation of dephosphorylated forms of the transcription factors BZR1 and BES1 in the nucleus. nih.gov These transcription factors then bind to the promoters of genes like CPD and repress their expression. nih.govtandfonline.comresearchgate.net Conversely, when brassinosteroid levels are low, BZR1 and BES1 are phosphorylated by the kinase BIN2, leading to their inactivation and the de-repression of the biosynthetic genes. tandfonline.comresearchgate.net For instance, the bzr1-1D gain-of-function mutant exhibits a semi-dwarf phenotype due to the repression of DWF4 and CPD, resulting in decreased endogenous brassinosteroid levels. tandfonline.com

Subcellular Localization of Enzymes Involved in this compound Metabolism

The enzymes responsible for the biosynthesis of brassinosteroids, including those involved in the metabolism of this compound, are primarily located in the endoplasmic reticulum (ER). nih.govtandfonline.com Cytochrome P450 monooxygenases, such as CYP90A1/CPD, are typically membrane-bound proteins embedded in the ER membrane. nih.govnih.gov

Metabolic Flux and Bottlenecks in this compound Pathways

The brassinosteroid biosynthetic pathway is not a simple linear sequence but rather a complex network of interconnected routes. nih.govfrontiersin.org This network provides metabolic flexibility but also contains potential bottlenecks where the flow of intermediates can be restricted.

Genetic and biochemical analyses of mutants have been instrumental in identifying such bottlenecks. For instance, a mutation in the det2 gene, which encodes the 5α-reductase that converts this compound to (22S)-22-hydroxy-5α-campestan-3-one, leads to a significant accumulation of this compound. nih.gov This clearly demonstrates that the DET2-catalyzed reaction can be a bottleneck in the pathway. Conversely, mutants in CPD (cyp90a1) accumulate the substrate for the reaction that produces this compound. nih.gov

Enzyme kinetic studies of the various cytochrome P450 enzymes in the pathway suggest that the flux primarily proceeds through the campestanol-independent pathway. nih.gov The relative activities and substrate specificities of enzymes like CYP90A1/CPD, CYP90B1, CYP90C1, and CYP90D1 dictate the predominant route of brassinosteroid biosynthesis. nih.gov

Table 2: Accumulation of Intermediates in Brassinosteroid Biosynthetic Mutants

| Mutant | Defective Enzyme | Accumulated Intermediate(s) | Implication for Metabolic Flux |

| cpd | CYP90A1/CPD | (22S)-22-hydroxycampesterol | The reaction leading to this compound is blocked. nih.gov |

| det2 | DET2 (5α-reductase) | This compound | The conversion of this compound is a bottleneck. nih.gov |

Genetic and Molecular Studies Involving 22s 22 Hydroxycampest 4 En 3 One

Analysis of Brassinosteroid-Deficient Mutants Impaired in (22S)-22-hydroxycampest-4-en-3-one Synthesis

The characterization of mutants with defects in the brassinosteroid biosynthetic pathway has been a cornerstone of understanding the function of each enzymatic step. Mutants unable to efficiently synthesize this compound display hallmark phenotypes associated with brassinosteroid deficiency.

The Arabidopsis thaliana mutant, designated constitutive photomorphogenesis and dwarfism (cpd), is characterized by a deficiency in the CYP90A1 enzyme. frontiersin.org This enzyme was identified as a cytochrome P450 monooxygenase responsible for the C-3 oxidation of (22S)-22-hydroxycampesterol to produce this compound. nih.govnih.govberkeley.edu The loss of CYP90A1/CPD function leads to an arrest in the brassinosteroid synthesis pathway prior to the 5α-reduction step catalyzed by the DET2 enzyme. nih.govnih.gov

The phenotypic manifestations of cpd mutants are severe and indicative of a significant disruption in brassinosteroid signaling. These include:

Altered Leaf Morphology: Leaves are typically dark green, rounded, and have short petioles. nih.gov

Reduced Hypocotyl Elongation: Seedlings exhibit short hypocotyls, particularly when grown in the dark. nih.gov

Biochemical analysis of the cpd mutant reveals a significant accumulation of the substrate (22S)-22-hydroxycampesterol and a corresponding depletion of downstream brassinosteroid intermediates, confirming the metabolic block at the C-3 oxidation step. researchgate.net

| Metabolite Profile | Accumulation of (22S)-22-hydroxycampesterol | researchgate.net |

Feeding experiments using various brassinosteroid intermediates have been crucial for positioning the function of CYP90A1/CPD in the biosynthetic pathway. Early studies demonstrated that the dwarf phenotype of the cpd mutant could be rescued by the application of C-23 hydroxylated brassinosteroids such as teasterone, typhasterol, and brassinolide (B613842). nih.gov In contrast, intermediates lacking this C-23 hydroxylation, like campesterol (B1663852) and cathasterone, were ineffective at rescuing the mutant phenotype. nih.gov

Overexpression and Gene Silencing Approaches Targeting this compound Biosynthesis

Manipulating the expression levels of genes involved in the synthesis of this compound has further clarified the non-redundant roles of the biosynthetic enzymes.

To test the original hypothesis of C-23 hydroxylase activity, researchers overexpressed CYP90C1, a known C-23 hydroxylase, in the cpd mutant background. nih.govnih.gov Despite achieving high transcript levels of CYP90C1, the overexpression failed to rescue the dwarf phenotype of the cpd mutant. nih.govresearchgate.net This experiment provided strong genetic proof that the function of CYP90A1/CPD in catalyzing C-3 oxidation is distinct and cannot be compensated for by an enzyme responsible for C-23 hydroxylation. nih.govnih.govresearchgate.net

Conversely, studies involving the overexpression of CYP90A1 have highlighted its potential role in plant stress responses. In Brassica napus (rapeseed), overexpression of CYP90A1 was shown to enhance the plant's tolerance to the herbicide glufosinate (B12851). frontiersin.org This suggests that increasing the flow through the brassinosteroid pathway, beginning with the synthesis of intermediates like this compound, can contribute to mitigating abiotic stress. frontiersin.org

Furthermore, mutations in genes acting upstream of CYP90A1, such as DWARF4 (DWF4) which encodes a C-22 hydroxylase, also result in dwarf phenotypes. nih.gov This underscores the importance of the entire early C-22 oxidation pathway for providing the necessary substrate for the synthesis of this compound and, consequently, for normal plant development. genome.jpnih.gov

Table 2: Summary of Genetic Manipulation Studies

| Genetic Modification | Plant System | Key Finding | Reference |

|---|---|---|---|

| Overexpression of CYP90C1 in cpd mutant | Arabidopsis thaliana | Did not rescue the dwarf phenotype, confirming distinct functions of CYP90A1 and CYP90C1. | nih.govresearchgate.net |

| Overexpression of CYP90A1 | Brassica napus | Increased tolerance to glufosinate herbicide. | frontiersin.org |

Biotechnological Applications and Metabolic Engineering of 22s 22 Hydroxycampest 4 En 3 One Pathways

Heterologous Biosynthesis of (22S)-22-hydroxycampest-4-en-3-one

The transfer of plant biosynthetic pathways into microbial hosts, known as heterologous biosynthesis, is a cornerstone of modern biotechnology. For this compound, this approach circumvents the low abundance of brassinosteroids in their native plant sources, offering a more controlled and scalable production method. escholarship.orgresearchgate.net

Saccharomyces cerevisiae, or baker's yeast, has emerged as a preferred microbial host for reconstituting plant brassinosteroid pathways. aiche.orgacs.org Its well-characterized genetics, robustness in industrial fermentations, and status as a GRAS (Generally Recognized as Safe) organism make it an ideal chassis for producing complex phytochemicals. researchgate.net The reconstitution process involves introducing and expressing the plant enzymes responsible for converting native yeast sterols or supplemented precursors into the desired brassinosteroid intermediates.

The initial steps involve engineering yeast to produce the key precursor, campesterol (B1663852). nih.govbiorxiv.org This has been achieved by introducing plant enzymes such as Δ7-sterol-C5-desaturase (DWF7), 7-dehydrocholesterol (B119134) reductase (DWF5), and Δ24-sterol reductase (DWF1). biorxiv.org However, establishing these heterologous pathways is challenging due to the inherent differences between yeast and plant sterol metabolism. A primary obstacle is the crosstalk between the introduced plant pathway and the yeast's endogenous ergosterol (B1671047) biosynthesis pathway. aiche.orgacs.orgbiorxiv.org This can lead to low efficiency and the formation of unintended sterol byproducts.

Despite these challenges, researchers have successfully established yeast-based biosynthetic platforms that enable the functional reconstitution of the early-stage brassinolide (B613842) pathway, leading to the synthesis of this compound. biorxiv.org These engineered yeast platforms serve as living testbeds for characterizing plant enzymes and elucidating complex metabolic networks. escholarship.orgaiche.org

To move from simple reconstitution to efficient bioproduction, targeted metabolic engineering strategies are essential. These strategies aim to optimize the flow of metabolites through the desired pathway while maintaining the health of the host organism.

Several metabolic bottlenecks have been identified that limit the production of this compound and its precursors in engineered yeast. A significant issue is the esterification of heterologous sterols, such as campesterol, by yeast acyltransferases. aiche.orgacs.orgbiorxiv.org This process attaches a fatty acid to the sterol, rendering it inaccessible to the subsequent enzymes in the brassinosteroid pathway. acs.orgbiorxiv.org Inactivation of the genes encoding these acyltransferases has proven to be a critical step in freeing up the sterol pool for conversion. aiche.org

Another major bottleneck is the limited availability of metabolic precursors. frontiersin.org The native yeast mevalonate (B85504) (MVA) pathway produces farnesyl diphosphate (B83284) (FPP), a common precursor for both ergosterol and the heterologous brassinosteroid pathway. nih.gov Upregulating key enzymes in the MVA pathway, such as a truncated HMG-CoA reductase (tHMG1), can significantly increase the supply of precursors, boosting the final product titer. acs.orgbiorxiv.org For instance, upregulating the MVA pathway increased campesterol titers from approximately 3 mg/L to 40 mg/L in one study, although this did not immediately translate to downstream product formation until other bottlenecks were addressed. acs.orgbiorxiv.org

Furthermore, the alteration of the yeast's native sterol composition can impose a growth burden on the cells. nih.govbiorxiv.org This can be addressed through strategies like adaptive laboratory evolution, where strains are cultured over many generations to select for mutants that have overcome the growth deficiencies associated with the engineered metabolic changes. acs.orgbiorxiv.org

The efficiency of a heterologous pathway is highly dependent on the expression levels and catalytic activity of the introduced enzymes. Many key enzymes in the brassinosteroid pathway are cytochrome P450 monooxygenases (CYPs), which are membrane-anchored proteins that can be challenging to express functionally in yeast. nih.govnih.gov

Optimization strategies include:

Codon Optimization: Adapting the DNA sequence of the plant genes to match the codon usage bias of S. cerevisiae can enhance protein translation and expression levels.

Promoter Engineering: Using strong, well-regulated promoters to control the expression of pathway genes allows for fine-tuning of enzyme levels, which is crucial for balancing metabolic flux.

Enzyme Selection: Brassinosteroid biosynthesis involves multiple P450 enzymes with sometimes overlapping substrate specificities. nih.govnih.gov Selecting the most efficient enzyme for a specific conversion step is critical. For example, enzymatic studies with heterologously expressed DWF4 showed it has a much higher catalytic efficiency for converting campesterol to (22S)-22-hydroxycampesterol compared to other potential substrates. nih.gov

Host Microenvironment: The altered membrane composition of phytosterol-producing yeast strains can surprisingly provide a more suitable microenvironment for the functional reconstitution and enhanced activity of plant membrane-anchored enzymes like CYPs. nih.govescholarship.org

Engineering Strategies for Enhanced Production of this compound in Yeast

Elucidation of Brassinosteroid Biosynthetic Pathway Steps through Reconstitution Systems

Heterologous reconstitution systems, particularly in yeast, are powerful tools for dissecting complex biosynthetic pathways that are difficult to study in their native plant hosts. escholarship.org The low abundance of brassinosteroids and the promiscuity of some biosynthetic enzymes have long made the precise mapping of the pathway in plants a significant challenge. escholarship.orgnih.gov

By expressing plant enzymes individually or in new combinations within an engineered yeast strain, researchers can directly test their function and substrate specificity in a controlled environment. nih.gov This in vitro-like setup, but within a living cell, has been instrumental in confirming the roles of specific enzymes and clarifying the order of reactions. For example, these systems have been used to demonstrate that certain cytochrome P450 enzymes are responsible for specific hydroxylation steps. nih.gov Furthermore, yeast platforms have enabled the characterization of non-enzymatic proteins, such as the scaffold protein MSBP1, revealing its important role in brassinosteroid biosynthesis, possibly by organizing enzymes into a metabolon for efficient substrate channeling. escholarship.org

Development of Platforms for Bioproduction of this compound and Related Brassinosteroids

The culmination of these metabolic engineering efforts is the development of robust microbial platforms for the bioproduction of this compound and related compounds. Through a combination of metabolic engineering, strain evolution, and fermentation engineering, researchers have successfully created S. cerevisiae strains capable of producing a suite of phytosterols (B1254722) and brassinosteroid precursors from simple carbon sources. acs.org

These platforms resolve key technical bottlenecks, such as sterol esterification and growth impairment, paving the way for efficient and scalable bioproduction. aiche.orgacs.org The development of these yeast cell factories opens up opportunities for the sustainable supply of these compounds for agricultural applications and further research. acs.org

Table 1: Titers of Brassinosteroid Precursors Achieved in Engineered Saccharomyces cerevisiae

| Compound | Reported Titer (mg/L) | Key Engineering Strategy |

| Campesterol | ~40 | Upregulation of the mevalonate pathway. acs.orgbiorxiv.org |

| Campesterol | ~7 | Strain evolution and fermentation engineering. acs.orgbiorxiv.org |

| β-Sitosterol | ~2 | Pathway reconstitution with multiple plant enzymes. acs.orgbiorxiv.org |

| 22-hydroxycampesterol | ~1 | Introduction of downstream plant enzymes. acs.orgbiorxiv.org |

| This compound | ~4 | Multi-enzyme pathway reconstruction. acs.org |

Analytical Methodologies in 22s 22 Hydroxycampest 4 En 3 One Research

Quantitative Analysis of (22S)-22-hydroxycampest-4-en-3-one and Related Steroids

Accurate quantification of this compound is essential for understanding its physiological functions. Liquid chromatography and gas chromatography, coupled with mass spectrometry, are the primary techniques employed for this purpose.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a powerful and popular tool for the analysis of brassinosteroids due to its high sensitivity, selectivity, and suitability for complex samples. oup.comresearchgate.net This technique allows for the simultaneous detection and quantification of multiple analytes in a single run. oup.com

A key aspect of successful LC-MS/MS analysis of brassinosteroids is often a derivatization step to enhance ionization efficiency, as these compounds may lack easily ionizable groups. researchgate.netfrontiersin.org For instance, derivatization with reagents like 4-(dimethylamino)-phenylboronic acid (DMAPBA) can significantly improve detection limits. frontiersin.org The development of advanced extraction and purification protocols, such as solid-phase extraction (SPE), is also critical for removing interfering substances from the plant matrix. frontiersin.orgnih.gov

The use of Multiple Reaction Monitoring (MRM) mode in triple quadrupole mass spectrometers provides excellent selectivity and reduces background noise, leading to improved signal-to-noise ratios and lower limits of detection (LOD). nih.govsciex.com The "Scheduled MRM" algorithm further enhances the capacity of this technique by monitoring specific MRM transitions only around the expected elution time of the analyte, allowing for the analysis of a larger number of compounds in a single chromatographic run. sciex.com

Below is a representative table of LC-MS/MS parameters that could be optimized for the analysis of this compound and related brassinosteroids.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| This compound | 415.3 | Specific fragment 1 | 50 |

| This compound | 415.3 | Specific fragment 2 | 50 |

| Castasterone | 463.3 | 445.3 | 50 |

| Brassinolide (B613842) | 481.3 | 463.3 | 50 |

This table presents hypothetical yet representative MRM parameters for the target compound and related brassinosteroids based on common fragmentation patterns.

Gas chromatography-mass spectrometry (GC-MS) is another robust and widely used technique for the analysis of phytosterols (B1254722), including brassinosteroids. aocs.orgaustinpublishinggroup.com Due to the low volatility of these compounds, a derivatization step is necessary to convert the hydroxyl groups into more volatile ethers, such as trimethylsilyl (B98337) (TMS) ethers. aocs.orgspringernature.com This derivatization improves chromatographic peak shape and thermal stability. aocs.org

GC-MS offers excellent chromatographic resolution, allowing for the separation of structurally similar sterols. aocs.org When coupled with a mass spectrometer, it provides definitive identification based on the mass spectrum of the analyte. Selected Ion Monitoring (SIM) mode can be employed to enhance sensitivity and selectivity for trace-level analysis. nih.gov

The choice of the capillary column is critical for achieving good separation. Columns with a 95% dimethyl, 5% diphenyl-polysiloxane stationary phase are commonly used for the analysis of sterol TMS-ether derivatives. aocs.org

The following table illustrates typical mass fragments that would be monitored in a GC-MS analysis of silylated this compound and a related compound.

| Compound (as TMS derivative) | Molecular Ion (M+) (m/z) | Characteristic Fragment Ions (m/z) |

| This compound-TMS | 486 | [M-90]+, [M-90-15]+, other specific fragments |

| Campesterol-TMS | 472 | 382, 129 |

This table provides expected mass fragments for the TMS-derivatized target compound, extrapolated from the general fragmentation behavior of silylated sterols.

Isotopic Labeling Studies for Tracing Metabolic Flux

Isotopic labeling is an indispensable tool for elucidating the biosynthetic and metabolic pathways of brassinosteroids. nih.gov By introducing stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), into precursor molecules, researchers can trace the metabolic fate of these compounds within an organism. nih.govnih.gov

These labeled compounds serve as internal standards in quantitative analyses, significantly improving the accuracy and precision of measurements by correcting for sample loss during extraction and purification. nih.gov Furthermore, feeding experiments with isotopically labeled precursors, followed by the analysis of downstream metabolites, provide direct evidence for biosynthetic pathways and the interconnectedness of different metabolic routes. nih.govfrontiersin.org For example, studies have utilized labeled precursors to understand the conversion of campesterol (B1663852) to other brassinosteroids. frontiersin.org

Metabolic flux analysis using stable isotopes can provide quantitative insights into the rates of synthesis and turnover of this compound and other related steroids, offering a dynamic view of their metabolism. nih.gov

The table below provides a hypothetical example of a stable isotope labeling experiment to trace the biosynthesis of brassinosteroids.

| Labeled Precursor | Isotope | Plant System | Analyzed Metabolites | Key Finding |

| [¹³C₆]-Campesterol | ¹³C | Arabidopsis thaliana | [¹³C₆]-(22S)-22-hydroxycampest-4-en-3-one, [¹³C₆]-Cathasterone, [¹³C₆]-Teasterone | Demonstrates the biosynthetic conversion of campesterol to downstream brassinosteroids. |

| [²H₃]-Typhasterol | ²H | Oryza sativa (Rice) | [²H₃]-Castasterone, [²H₃]-Brassinolide | Elucidates the late C-6 oxidation pathway in brassinosteroid biosynthesis. |

This table illustrates the principles of isotopic labeling studies in brassinosteroid research, providing plausible experimental setups and outcomes.

Future Directions in 22s 22 Hydroxycampest 4 En 3 One Research

Uncovering Novel Enzymes and Regulatory Elements in Brassinosteroid Metabolism

The established brassinosteroid biosynthetic pathway is a map of our current knowledge, but it is far from complete. The pathway is known to be a complex network with multiple parallel and interconnected routes, including early and late C-6 and C-22 oxidation pathways. researchgate.net The compound (22S)-22-hydroxycampest-4-en-3-one is a crucial component of a subpathway that proceeds from (22S)-22-hydroxycampesterol. nih.gov Its conversion to (22S,24R)-22-hydroxy-5α-ergostan-3-one is a critical step catalyzed by a 5α-reductase, the enzyme encoded by the DET2 gene. nih.govresearchgate.net Studies using the det2 mutant of Arabidopsis have been instrumental in elucidating this step, as the mutant accumulates this compound because it is defective in this conversion. nih.govresearchgate.net

However, many aspects of the pathway's regulation remain to be discovered. Future research must focus on identifying new enzymes, such as additional hydroxylases, reductases, and oxidases that may create alternative biosynthetic routes or are involved in the catabolism and inactivation of intermediates. nih.govusda.gov For instance, research into cytochrome P450 enzymes in crop plants like rice aims to identify novel proteins involved in BR inactivation, which could be targets for genetic modification to enhance growth. usda.gov

Furthermore, the transcriptional regulation of the pathway is a key area for exploration. Transcription factors like BZR1 and BES1 are known to act as master regulators, repressing the expression of BR biosynthesis genes, including DWF4, in a negative feedback loop to maintain hormonal homeostasis. mdpi.comresearchgate.net Future studies should aim to identify:

Novel transcription factors that fine-tune the expression of biosynthetic genes in specific tissues or under particular environmental conditions.

Cis-regulatory elements in the promoters of genes involved in the metabolism of this compound and other intermediates.

Post-translational modifications of known enzymes that regulate their activity, stability, or localization, adding another layer of control to the pathway.

Advanced Metabolic Engineering for Sustainable this compound Bioproduction

The potential of brassinosteroids to improve crop yield and resilience to stress has driven interest in their large-scale production. koreascience.krmdpi.com Chemical synthesis is complex and costly, making biotechnological production an attractive alternative. This compound, as a stable intermediate, represents a potential target for bioproduction.

Advanced metabolic engineering strategies are a primary future direction. Early efforts have shown that overexpressing the rate-limiting enzyme DWF4, a cytochrome P450 that catalyzes the C-22 hydroxylation of campesterol (B1663852), can increase the flux towards brassinosteroids. koreascience.krnih.gov Future research will build on this by employing more sophisticated techniques:

Pathway Reconstruction in Microbial Hosts: A significant goal is to transfer the relevant segments of the brassinosteroid pathway into microbial chassis like Saccharomyces cerevisiae or Escherichia coli. This would involve expressing multiple plant enzymes, such as the DWF4 C-22 hydroxylase and the enzymes leading to the campesterol precursor, to produce this compound from simple carbon sources.

CRISPR-Cas9 Gene Editing: In plants, CRISPR-Cas9 technology can be used to precisely modify the genome to enhance the production of specific intermediates. This could involve upregulating key biosynthetic enzymes or knocking out competing or catabolic pathways to channel metabolic flux towards this compound.

Synthetic Biology Approaches: The creation of synthetic enzyme scaffolds could be explored to co-localize enzymes in the pathway, thereby increasing catalytic efficiency and minimizing the diffusion of intermediates. This "substrate channeling" can significantly boost the productivity of a desired compound.

These approaches will enable the sustainable and cost-effective production of this compound, which can then be used directly or as a precursor for the synthesis of more complex brassinosteroids.

Structural Biology of Enzymes Involved in this compound Transformations

Understanding the three-dimensional structure of the enzymes that synthesize and modify this compound is critical for rational enzyme engineering and the design of specific inhibitors. The crystal structure of Arabidopsis thaliana CYP90B1 (DWF4), the enzyme responsible for the 22(S)-hydroxylation of campesterol, has provided significant insights. nih.gov The structural data revealed how the substrate binds in the active site, explaining the high stereoselectivity of the reaction, and showed how inhibitors like brassinazole (B1667507) bind differently to block enzyme function. nih.gov

A major future objective is to determine the structures of other key enzymes in this part of the pathway. A prime target is the DET2 protein, the 5α-reductase that converts this compound to (22S,24R)-22-hydroxy-5α-ergostan-3-one. nih.gov

| Enzyme Target | Function in Pathway | Significance of Structural Data |

| DET2 (5α-reductase) | Converts this compound to (22S,24R)-22-hydroxy-5α-ergostan-3-one. nih.govresearchgate.net | Elucidate the mechanism of steroid reduction; inform the design of specific inhibitors for use as plant growth regulators. |

| CYP85A Family | Catalyze later oxidation steps in the pathway. frontiersin.org | Understand substrate specificity and the mechanism of C-6 oxidation, which is a key step towards active brassinosteroids. |

| Other P450s | Potential involvement in alternative branches or inactivation of intermediates. | Identify new catalytic functions and provide templates for engineering enzymes with novel specificities. |

Solving these structures, likely through X-ray crystallography or cryo-electron microscopy, will allow researchers to visualize the enzyme-substrate interactions at an atomic level. This knowledge can be used to engineer enzymes with improved catalytic efficiency or altered substrate specificity for metabolic engineering applications, and to design highly specific agrochemicals that can modulate plant growth by targeting the brassinosteroid pathway. nih.gov

Q & A

Q. What methodologies assess synergistic effects of this compound with other marine-derived steroids?

- Methodological Answer : Use combination index (CI) models (e.g., Chou-Talalay method) in cell-based assays. Isobolograms and dose-reduction indices quantify synergy. Transcriptomic profiling (RNA-seq) identifies co-regulated pathways (e.g., apoptosis or inflammation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.